3-(4-Amino-3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

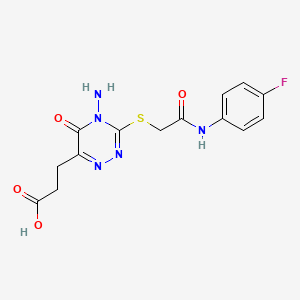

This compound is a heterocyclic derivative featuring a 1,2,4-triazin-5-one core substituted with a 4-fluorophenylacetamide-thioether moiety and a propanoic acid side chain. Its structure (Fig. 1) includes:

- A 1,2,4-triazin-5-one ring with an amino group at position 4 and a sulfur-linked 2-((4-fluorophenyl)amino)-2-oxoethyl group at position 2.

- A 4-fluorophenyl group, contributing to lipophilicity and electronic effects via the fluorine atom.

The compound’s design suggests applications in medicinal chemistry, such as enzyme inhibition (e.g., kinases or proteases) due to its hydrogen-bonding motifs and aromatic pharmacophores .

Properties

IUPAC Name |

3-[4-amino-3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5O4S/c15-8-1-3-9(4-2-8)17-11(21)7-25-14-19-18-10(5-6-12(22)23)13(24)20(14)16/h1-4H,5-7,16H2,(H,17,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQHILSPHRDTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Amino-3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazine ring and a fluorophenyl moiety. Its molecular formula is C₁₃H₁₄F N₄O₃S, with a molecular weight of approximately 306.34 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For instance, it was noted to inhibit VEGFR-2 and AKT pathways, which are critical in tumor growth and survival .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases (G1/S or S phase), which is crucial for preventing the proliferation of cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated in various in vitro assays. Below is a summary table highlighting its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 3.10 | Apoptosis induction |

| PC-3 | 3.02 | Cell cycle arrest |

| MCF7 | 5.50 | Kinase inhibition |

Case Studies

Recent studies have explored the efficacy of this compound in different experimental settings:

- Hepatocellular Carcinoma (HepG2) : In vitro studies demonstrated significant cytotoxicity against HepG2 cells with an IC50 value indicating effective inhibition of cell growth . The mechanism involved apoptosis and cell cycle arrest.

- Prostate Cancer (PC-3) : The compound showed promising results in inhibiting PC-3 cell proliferation, with similar mechanisms as observed in HepG2 cells .

- Breast Cancer Models : Further investigations into breast cancer models indicated that the compound could effectively inhibit STAT3 phosphorylation, a key pathway implicated in breast cancer progression .

Comparison with Similar Compounds

3-(4-Amino-3-((2-((3,5-dichlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid

3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid

- Key Difference : Substitution with a 4-acetylphenyl group.

- May influence metabolic stability due to susceptibility to hydrolysis or enzymatic reduction .

Core Heterocycle Modifications

Thiazole-Based Analogues

Compounds like 3-{(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid ():

- Key Difference: Replacement of the 1,2,4-triazinone core with a thiazolidinone or thiazole ring.

- Impact: Thiazole rings offer improved metabolic stability but may reduce hydrogen-bonding capacity compared to triazinones. Example: Compound 3a () showed moderate antibacterial activity, suggesting the thiazole core’s relevance in antimicrobial design .

Triazole Derivatives

Example: 3-(4-Amino-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)-1-phenylpropan-1-one ():

- Key Difference : Use of a 1,2,4-triazole-5-thione scaffold.

- Impact: The triazole-thione group enhances metal-chelating properties, useful in designing metalloenzyme inhibitors. Structural rigidity may limit conformational flexibility compared to the triazinone core .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Fluorine in the target compound’s aromatic ring may improve binding affinity to targets requiring electron-deficient aromatic interactions (e.g., kinase ATP pockets) compared to chlorinated or acetylated analogs .

- Solubility vs. Permeability: The propanoic acid moiety balances the lipophilicity of the 4-fluorophenyl group, offering a favorable logP profile for oral bioavailability.

- Synthetic Feasibility: The triazinone core is synthetically accessible via cyclocondensation reactions, as demonstrated in SHELX-refined crystallographic studies () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.